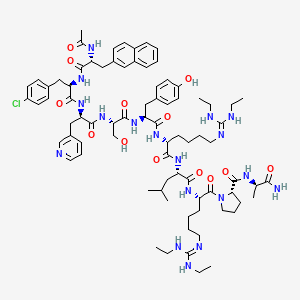

Ganirelix

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNXBNATEDXMAK-PFLSVRRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H113ClN18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027283 | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124904-93-4 | |

| Record name | Ganirelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganirelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganirelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANIRELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ganirelix: A Deep Dive into GnRH Receptor Binding Kinetics and Affinity

For Immediate Release

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Ganirelix to the Gonadotropin-Releasing Hormone (GnRH) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action at the molecular level.

Introduction

This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It is primarily utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[4][5][6] By competitively blocking the GnRH receptor in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH).[1][4][7] This immediate and profound suppression, without an initial agonistic "flare-up" effect, is a hallmark of GnRH antagonists like this compound.[1]

Quantitative Analysis of this compound-GnRH Receptor Interaction

The interaction between this compound and the GnRH receptor is characterized by high affinity. The following tables summarize the key quantitative parameters that define this interaction.

Table 1: this compound-GnRH Receptor Binding Affinity

| Parameter | Value | Species/Cell Line | Reference(s) |

| Dissociation Constant (KD) | 0.4 nM | Not Specified | [8] |

| Inhibitory Concentration (IC50) | 3.6 nM | Not Specified | [8] |

Note: The KD value represents the concentration of this compound at which 50% of the GnRH receptors are occupied at equilibrium. The IC50 value is the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the GnRH receptor.

Table 2: this compound-GnRH Receptor Binding Kinetics

| Parameter | Value | Description |

| Association Rate Constant (k_on_) | Not Available | The rate at which this compound binds to the GnRH receptor. |

| Dissociation Rate Constant (k_off_) | Not Available | The rate at which the this compound-GnRH receptor complex dissociates. |

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates the G_q/11_ protein, initiating a downstream signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of GnRH.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity and kinetics is typically achieved through radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay.

Objective

To determine the inhibitory constant (K_i_) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials

-

Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-labeled Buserelin or a suitable labeled GnRH antagonist.

-

Test Compound: this compound acetate.

-

Non-specific Binding Control: A high concentration of a non-labeled GnRH agonist or antagonist (e.g., 1 µM Buserelin).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Experimental Workflow

Detailed Procedure

-

Receptor Preparation: Thaw the frozen GnRH receptor membrane preparations on ice and resuspend in cold assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of non-labeled ligand.

-

Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

-

Incubation: Add the receptor membranes, radioligand (at a concentration close to its K_D_), and varying concentrations of this compound or control solutions to the wells. The final assay volume is typically 200-250 µL. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

-

Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.

Conclusion

This compound is a potent and high-affinity competitive antagonist of the GnRH receptor. Its well-characterized binding affinity underscores its clinical efficacy in rapidly and reversibly suppressing gonadotropin secretion. While specific kinetic rate constants are not widely published, the established methodologies of radioligand binding assays provide a robust framework for their determination. The understanding of its interaction with the GnRH receptor and the subsequent signaling blockade is crucial for the continued development and application of GnRH antagonists in reproductive medicine and other therapeutic areas.

References

- 1. This compound | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. organonpro.com [organonpro.com]

- 6. mdpi.com [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. | BioWorld [bioworld.com]

The GnRH Antagonist Ganirelix: A Technical Guide to its Effects on Pituitary Gonadotroph Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganirelix is a third-generation synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] It is widely utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation.[4][5][6] This is achieved through its direct action on the pituitary gland. This compound competitively binds to GnRH receptors on pituitary gonadotroph cells, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion.[4][5][6][7][8] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release, providing immediate pituitary suppression.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on pituitary gonadotroph cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

The primary mechanism of this compound is the competitive antagonism of GnRH receptors located on the anterior pituitary gonadotrophs.[1][4][5][6]

-

Competitive Binding: this compound, a synthetic analogue of GnRH with several amino acid substitutions, binds to the GnRH receptor with high affinity.[4][7] This binding competitively inhibits the endogenous GnRH from interacting with its receptor.[1][4][5][6]

-

No Intrinsic Agonist Activity: Crucially, the binding of this compound to the GnRH receptor does not trigger the downstream signaling cascade that leads to gonadotropin synthesis and release.[4][7] This lack of intrinsic agonistic activity is what distinguishes it from GnRH agonists and prevents an initial surge in LH and FSH levels.[1][5]

-

Suppression of Gonadotropin Secretion: By blocking the GnRH receptor, this compound effectively halts the signal for the synthesis and secretion of both LH and FSH.[1][5][7] The suppression of LH is typically more pronounced than that of FSH.[5][6][8]

-

Rapid and Reversible Action: The antagonistic effect of this compound is immediate, with a significant reduction in gonadotropin levels observed within hours of administration.[1][7] This effect is also reversible, with pituitary function and hormone levels returning to baseline within 48 hours of discontinuing the drug.[5][6][8]

Signaling Pathways

The GnRH receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit. This compound's antagonism prevents the initiation of this cascade.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Proliferating primary pituitary cells as a model for studying regulation of gonadotrope chromatin and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Ganirelix: A Technical Guide for Research in Endometriosis and Hormone-Dependent Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ganirelix

This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This leads to a significant reduction in the production of gonadal steroids, such as estradiol, creating a hypoestrogenic environment.[5] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of hormone production, making it a valuable tool for investigating hormone-dependent pathologies like endometriosis and uterine fibroids.[5][6] Its primary clinical application is in assisted reproduction to prevent premature LH surges; however, its mechanism of action holds significant promise for research into diseases driven by hormonal dysregulation.[1][6]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effects by competitively binding to GnRH receptors on the anterior pituitary gland.[2][4] This action blocks the endogenous GnRH from stimulating the release of LH and FSH.[2] The suppression of these gonadotropins, in turn, reduces the ovarian production of estradiol, a key hormone implicated in the proliferation of endometriotic lesions and the growth of uterine fibroids.[5][6] The effect of this compound is dose-dependent and reversible, with pituitary function typically recovering within 48 hours of discontinuation.[3][7]

Caption: Mechanism of this compound action on the HPG axis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and other GnRH antagonists.

Table 1: Effect of this compound on Serum Hormone Levels

| Parameter | Treatment Group | Baseline Level | Post-Treatment Level | Percentage Change | Citation |

| LH | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -74% | [1] |

| FSH | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -32% | [1] |

| Estradiol (E2) | 0.25 mg this compound (multiple doses) | Not specified | Not specified | -25% | [1] |

| LH | 0.0625 mg this compound | Not specified | ≥10 IU/l in 16% of subjects | Not applicable | [8][9] |

| LH | 0.125 mg this compound | Not specified | ≥10 IU/l in 9% of subjects | Not applicable | [8][9] |

| LH | 0.25 mg this compound | Not specified | ≥10 IU/l in 1.4% of subjects | Not applicable | [8][9] |

| Estradiol (E2) | 0.0625 mg this compound | Not specified | 1475 pg/ml (on day of HCG) | Not applicable | [8][9] |

| Estradiol (E2) | 2.0 mg this compound | Not specified | 430 pg/ml (on day of HCG) | Not applicable | [8][9] |

Table 2: Clinical Outcomes in Assisted Reproduction Technology (ART)

| Parameter | This compound Group | Control/Comparator Group | Details | Citation |

| Premature LH Surge | 0.0% | 2.5% | Test vs. Control | [5] |

| Premature LH Surge | < 1% | Not applicable | 463 subjects on 250 mcg this compound | [10] |

| Implantation Rate | 21.9% (0.25 mg) | 1.5% (2.0 mg) | Dose-finding study | [8] |

| Ongoing Pregnancy Rate (per attempt) | 33.8% (0.25 mg) | Not specified | Dose-finding study | [8] |

| Clinical Pregnancy Rate | 35.4% | 38.4% (Leuprolide acetate) | Comparative study | [11] |

| Ongoing Pregnancy Rate | 30.8% | 36.4% (Leuprolide acetate) | Comparative study | [11] |

Table 3: Preclinical Data in a Mouse Model of Endometriosis

| Gene Expression | This compound (Day 7) vs. Control | Effect | Citation |

| Beclin2 | Significantly decreased | Pro-autophagic effect | |

| Beclin1 | Significantly decreased | Pro-autophagic effect | |

| Epithelium Score | Significantly lower | Reduction in lesion severity | |

| Gland Score | Significantly lower | Reduction in lesion severity |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound in endometriosis research.

In Vitro Study: Assessing the Effect of this compound on Endometrial Cells

This protocol outlines a general procedure for treating endometrial cell cultures with this compound to assess its impact on cell viability, apoptosis, and the secretion of inflammatory markers.

Caption: Workflow for in vitro analysis of this compound.

Methodology:

-

Cell Isolation and Culture:

-

Obtain endometrial tissue biopsies from patients with and without endometriosis (with appropriate ethical approval and informed consent).

-

Isolate endometrial stromal cells (ESCs) and/or epithelial cells using enzymatic digestion (e.g., collagenase).

-

Culture the isolated cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics until they reach desired confluency.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water).

-

Seed the endometrial cells in multi-well plates.

-

Once attached, replace the medium with a low-serum medium to reduce confounding factors from growth factors in the serum.

-

Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control.

-

-

Downstream Analyses:

-

Cell Viability/Proliferation Assay: After the treatment period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as MTT or XTT, which measure metabolic activity.

-

Apoptosis Assay: To determine if this compound induces programmed cell death, use techniques like flow cytometry with Annexin V and propidium iodide staining.

-

Cytokine and Growth Factor Measurement (ELISA): Collect the cell culture supernatant and quantify the secretion of key inflammatory cytokines (e.g., IL-6, TNF-α) and angiogenic factors (e.g., VEGF) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Gene Expression Analysis (qPCR): Extract total RNA from the treated cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation, apoptosis, and cell cycle regulation.

-

In Vivo Study: Mouse Model of Endometriosis

This protocol describes the induction of endometriosis in a mouse model and subsequent treatment with this compound to evaluate its effect on lesion growth and associated markers.

Methodology:

-

Induction of Endometriosis:

-

Use female mice of an appropriate strain (e.g., C57BL/6).

-

Surgically induce endometriosis by transplanting autologous uterine tissue into the peritoneal cavity. This can be done by suturing small pieces of the uterus to the peritoneal wall or by injecting a suspension of endometrial tissue.

-

Allow sufficient time (e.g., 2-4 weeks) for the endometriotic lesions to establish and grow.

-

-

This compound Treatment Protocol:

-

Divide the mice into a treatment group and a control group (receiving vehicle).

-

Administer this compound subcutaneously at a specified dose (e.g., 10 mg/kg) and frequency (e.g., daily or as a long-acting formulation) for a defined period (e.g., 2-4 weeks).

-

-

Assessment of Efficacy:

-

Lesion Size and Weight: At the end of the treatment period, euthanize the mice and surgically excise the endometriotic lesions. Measure the size and weight of the lesions to determine the extent of regression.

-

Histological and Immunohistochemical Analysis: Fix the lesion tissues in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin) to assess tissue morphology. Perform immunohistochemistry to detect the expression of proteins of interest, such as markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

-

Gene Expression Analysis (qPCR): Extract RNA from the lesion tissues to analyze the expression of relevant genes as described in the in vitro protocol.

-

Hormone Level Measurement (ELISA): Collect blood samples at baseline and at the end of the study to measure serum levels of LH, FSH, and estradiol using ELISA kits to confirm the systemic effects of this compound.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the downstream signaling cascade following GnRH receptor activation and its inhibition by this compound.

Caption: GnRH receptor signaling and this compound inhibition.

Conclusion and Future Directions

This compound provides a powerful and precise tool for researchers investigating the pathophysiology of endometriosis and other hormone-dependent diseases. Its rapid and reversible suppression of the HPG axis, without the initial flare associated with GnRH agonists, allows for more controlled experimental designs. Future research should focus on elucidating the direct effects of this compound on endometriotic lesions and the surrounding microenvironment, including its impact on inflammation, angiogenesis, and neurogenesis. Furthermore, exploring the use of this compound in combination with other therapeutic agents in preclinical models could pave the way for novel treatment strategies for these debilitating conditions. The detailed protocols and compiled data in this guide aim to facilitate such research endeavors.

References

- 1. Quantitative Reverse Transcription PCR (RT-qPCR) [bio-protocol.org]

- 2. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]

- 5. New local this compound sustained release therapy for uterine leiomyoma. Evaluation in a preclinical organ model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of metformin and this compound on subcutaneous endometriosis in a mouse model of autophagy-related cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diagnostic Potential of Cytokine Biomarkers in Endometriosis: Challenges and Insights [mdpi.com]

- 8. A Prospective Study of Inflammatory Markers and Risk of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. novamedline.com [novamedline.com]

- 10. Diagnostic Significance of Selected Serum Inflammatory Markers in Women with Advanced Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid reduction of leiomyoma volume during treatment with the GnRH antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ganirelix Acetate: Molecular Structure, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. It is a cornerstone in assisted reproductive technologies, primarily used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation. By competitively blocking GnRH receptors in the pituitary gland, this compound acetate provides precise control over the ovulatory cycle, a critical factor in the success of in vitro fertilization (IVF) procedures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the analysis and synthesis of this compound acetate.

Molecular Structure and Physicochemical Properties

This compound acetate is a synthetic analog of native GnRH, with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 of the decapeptide chain. These modifications enhance its antagonistic activity and improve its metabolic stability.

Amino Acid Sequence: Ac-D-Nal(2)¹-D-pCl-Phe²-D-Pal(3)³-Ser⁴-Tyr⁵-D-hArg(Et2)⁶-Leu⁷-L-hArg(Et2)⁸-Pro⁹-D-Ala¹⁰-NH₂

The molecular formula of this compound acetate is C₈₀H₁₁₃ClN₁₈O₁₃ · 2C₂H₄O₂.[1]

Physicochemical Properties of this compound Acetate

| Property | Value | Reference |

| Molecular Weight | 1690.4 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | ||

| Water | Soluble | [2] |

| PBS (pH 7.2) | ~10 mg/mL | [1] |

| Ethanol | ~0.25 mg/mL | [1] |

| DMSO | ~30 mg/mL | [1] |

| DMF | ~30 mg/mL | [1] |

| UV/Vis. λmax | 227 nm | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action and Signaling Pathway

This compound acetate functions by competitively blocking the GnRH receptors on the pituitary gonadotrophs.[3] This action inhibits the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of LH is more pronounced than that of FSH.[4] This rapid and reversible suppression of gonadotropin release prevents the premature LH surge that can lead to untimely ovulation during controlled ovarian hyperstimulation.[5]

Upon binding of GnRH to its G-protein coupled receptor (GPCR), the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. This compound, as an antagonist, prevents the initiation of this cascade.

Pharmacokinetic and Pharmacodynamic Properties

This compound acetate is rapidly absorbed following subcutaneous injection, with maximum serum concentrations reached in approximately one hour.[3] It exhibits dose-proportional pharmacokinetics.[3]

Pharmacokinetic Parameters of this compound Acetate (250 mcg dose)

| Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) | Reference |

| Tmax (h) | 1.1 ± 0.3 | 1.1 ± 0.2 | [3] |

| Cmax (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 | [3] |

| t½ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 | [3] |

| AUC (ng·h/mL) | 96 ± 12 (AUC₀₋∞) | 77.1 ± 9.8 (AUC₀₋₂₄) | [3] |

| Absolute Bioavailability (%) | 91.1 | - | [3] |

| Volume of Distribution (Vd/F) (L) | 43.7 ± 11.4 | 76.5 ± 10.3 | [3] |

| Plasma Protein Binding (%) | 81.9 | - | [3] |

Metabolism of this compound acetate leads to the formation of two primary metabolites, the 1-4 peptide and the 1-6 peptide, which are found in the feces.[6] Excretion occurs primarily through the feces (approximately 75%) and to a lesser extent in the urine (approximately 22%).[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound acetate and for separating it from its impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., Waters XBridge™ BEH130 C18, 3.5 µm, 4.6 x 150 mm)[3]

Reagents:

-

Mobile Phase A: 100 mM ammonium sulfate and 25 mM sodium perchlorate aqueous solution, with pH adjusted to 2.1 with phosphoric acid.[3]

-

Mobile Phase B: Acetonitrile and water (1:1 v/v), with pH adjusted to 2.1 with phosphoric acid.[3]

-

Sample Solvent: 35% acetonitrile in water.[3]

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min[3]

-

Column Temperature: 45°C[3]

-

Detection Wavelength: 210 nm[3]

-

Injection Volume: 10 µL[7]

-

Gradient Program: [3]

Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 35 30 70 45 15 85 50 15 85 51 55 45 | 60 | 55 | 45 |

Sample Preparation:

-

Accurately weigh approximately 21 mg of this compound acetate raw material.[3]

-

Dissolve in a 100 mL volumetric flask with the sample solvent and dilute to the mark.[3]

-

For a control solution, accurately measure 1 mL of the test solution and dilute to 100 mL with the sample solvent.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Plasma

This method is designed for the sensitive and selective quantification of this compound in human plasma samples, suitable for pharmacokinetic studies.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

Reagents:

-

Internal Standard (IS): A suitable peptide analog (e.g., a stable isotope-labeled this compound)

-

Protein Precipitation Agent: Acetonitrile or methanol

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Parameters (Illustrative - require optimization for specific instrument):

-

Column: C18 column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (e.g., [M+2H]²⁺) → Product ion(s)

-

Internal Standard: Precursor ion → Product ion(s) (Note: Specific m/z values for precursor and product ions must be determined by direct infusion of the analytes into the mass spectrometer.)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound acetate and identifying impurities.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound acetate in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: ~200-220 ppm

-

Data Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra to assign signals to specific atoms in the molecule and confirm the amino acid sequence and modifications. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.

Solid-Phase Peptide Synthesis (SPPS) of this compound Acetate

The following is a generalized protocol for the Fmoc-based solid-phase synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base such as N,N-Diisopropylethylamine (DIPEA)[8]

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

General Synthesis Cycle:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[2]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3-5 equivalents) with the coupling reagents (e.g., HATU/HOAt) and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (D-Ala) to the N-terminus (Ac-D-Nal).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative HPLC.

Conclusion

This compound acetate remains a critical tool in reproductive medicine. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate analytical methodologies is essential for its effective and safe use in research and clinical settings. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals in the field of drug development and reproductive science.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. irjms.com [irjms.com]

- 5. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107056894B - Method for solid-phase synthesis of this compound acetate by fragment method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ganirelix in Animal Models for In Vitro Fertilization (IVF) Research

These application notes provide detailed protocols for the use of Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, in controlled ovarian hyperstimulation (COH) for in vitro fertilization (IVF) research in various animal models. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic decapeptide that functions as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR). By binding to the GnRHR in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] This mechanism is crucial in IVF protocols to prevent a premature LH surge, which can lead to the ovulation of immature oocytes and cycle cancellation. The use of a GnRH antagonist like this compound allows for more precise control over the timing of ovulation, enabling the retrieval of a cohort of mature oocytes.[1][2]

The antagonist protocol, which involves the administration of a GnRH antagonist during the follicular phase of an ovarian stimulation cycle, offers several advantages over traditional long-agonist protocols. These include a shorter treatment duration, a lower total dose of gonadotropins, and a reduced risk of ovarian hyperstimulation syndrome (OHSS).[1][2]

While extensively used in human clinical IVF, the application of this compound in animal models for research requires species-specific protocol adjustments. This document outlines protocols for non-human primates and mice, based on available research, and provides a framework for the use of this compound in rat models.

Signaling Pathway of this compound

The mechanism of action of this compound involves the competitive blockade of the GnRH receptor in the anterior pituitary gland. This action prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

References

Application Notes and Protocols for Ganirelix in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and solubility of Ganirelix in common laboratory solvents and cell culture media. Understanding these parameters is crucial for designing and interpreting in vitro experiments.

Introduction to this compound

This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively blocking GnRH receptors on the pituitary gonadotroph, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3][4] This mechanism of action makes it a valuable tool in reproductive medicine and a subject of interest in various research applications involving the hypothalamic-pituitary-gonadal axis. For in vitro studies, ensuring the proper solubilization and stability of this compound in the experimental medium is critical for obtaining accurate and reproducible results.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C80H113ClN18O13 |

| Molecular Weight | 1570.3 g/mol |

| Appearance | Crystalline solid |

| Storage (Solid) | -20°C |

| Stability (Solid) | ≥ 4 years at -20°C |

Solubility of this compound

This compound acetate exhibits varying solubility depending on the solvent. It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous-based cell culture medium. When preparing a stock solution, using an inert gas like nitrogen or argon can help prevent oxidation.[5] For aqueous solutions, it is recommended to prepare them fresh and not to store them for more than one day to avoid potential degradation.[5]

Table 1: Solubility of this compound Acetate in Various Solvents

| Solvent | Approximate Solubility |

| DMSO (Dimethyl sulfoxide) | ~30 mg/mL |

| DMF (Dimethylformamide) | ~30 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

| Ethanol | ~0.25 mg/mL |

Data sourced from Cayman Chemical product information sheet.[5]

Stability of this compound in Solution

The stability of this compound in solution, particularly in cell culture media at 37°C, is a critical factor for experimental design. As a peptide, this compound is susceptible to both chemical and enzymatic degradation.

Chemical Stability: this compound is generally stable under normal conditions but can react with strong oxidizing agents.[6][7] Forced degradation studies have shown that this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[3]

Enzymatic Stability: The primary concern for stability in cell culture is enzymatic degradation by proteases and peptidases, which may be present in serum supplements (like FBS) or secreted by the cells themselves. In vivo, this compound is metabolized by enzymatic hydrolysis into smaller, inactive peptide fragments.[5] A similar degradation process can be expected in vitro. The in vivo elimination half-life of this compound is approximately 13 hours, which suggests a susceptibility to biological degradation.[5]

Signaling Pathway of this compound Action

This compound exerts its effect by competitively inhibiting the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This blockage prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Caption: GnRH signaling pathway and this compound's antagonistic action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in cell culture media.

Caption: Workflow for preparing this compound stock solutions.

Methodology:

-

Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound acetate solid into a sterile, conical microcentrifuge tube.

-

Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock or sterile PBS for a lower concentration). Refer to Table 1 for solubility guidelines.

-

Dissolution: Vortex the tube gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For aqueous-based stocks (e.g., in PBS), it is recommended to use them fresh and avoid long-term storage.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time. It is recommended to analyze samples by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for assessing this compound stability in cell culture media.

Methodology:

-

Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Spiking this compound: Warm the medium to 37°C. Add this compound from a concentrated stock solution to achieve the final desired working concentration. Ensure the final concentration of the stock solvent (e.g., DMSO) is non-toxic to cells (typically <0.1%).

-

Incubation and Sampling:

-

Immediately after spiking, collect an aliquot and label it as the "Time 0" sample. This will serve as the baseline for 100% integrity.

-

Place the container of this compound-spiked medium in a 37°C, 5% CO₂ incubator.

-

Collect additional aliquots at various time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).

-

-

Sample Processing (for serum-containing media):

-

To precipitate proteins that can interfere with analysis, add 3 volumes of cold acetonitrile to 1 volume of the collected medium sample.

-

Vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

-

-

Storage of Samples: If not analyzing immediately, store the initial samples or the processed supernatants at -80°C.

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the concentration of intact this compound.

-

The method should be able to separate the parent this compound peak from any potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

-

Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

-

From this data, the half-life (t½) of this compound in the specific medium can be calculated.

-

Note: To differentiate between chemical degradation and enzymatic degradation, this experiment can be run in parallel with media lacking serum or cells.

References

- 1. researchgate.net [researchgate.net]

- 2. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. scispace.com [scispace.com]

- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganirelix in Laboratory Animal Estrous Cycle Synchronization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of the estrous cycle is a critical procedure in biomedical research involving laboratory animals. It enables precisely timed experiments, facilitates the production of age-matched offspring, and is fundamental to assisted reproductive technologies (ART). Ganirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][3][4][5] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropins, this compound provides immediate suppression, offering more precise control over the ovarian cycle and preventing premature ovulation.[3][6] These application notes provide a detailed overview of the mechanism of action and protocols for using this compound to synchronize estrous cycles in various laboratory animal models.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis governs reproductive cycling. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[1] These gonadotropins act on the ovaries to promote follicular development and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[3][7]

This compound exerts its effect by competitively binding to GnRH receptors on the pituitary gonadotrophs.[1][2] This blockade prevents endogenous GnRH from stimulating the release of LH and FSH, thereby preventing the premature LH surge that would otherwise lead to ovulation.[8] This action allows for controlled follicular development under the influence of exogenous gonadotropins and enables the precise timing of ovulation induction. The suppression is dose-dependent and fully reversible within 48 hours of discontinuation.[9]

Caption: GnRH antagonist (this compound) action on the HPG axis.

Data Presentation: Pharmacokinetics and Dosage

Quantitative data for this compound is primarily derived from human clinical trials and pre-clinical toxicology studies in animals. Dosages for research applications should be optimized through pilot studies.

Table 1: Pharmacokinetic Profile of this compound (Human Data)

| Parameter | Value | Reference |

|---|---|---|

| Route of Administration | Subcutaneous | [6] |

| Bioavailability | ~91% | [2][3] |

| Time to Peak Plasma Conc. | 1-2 hours | [3] |

| Elimination Half-Life | ~16.2 hours | [2] |

| Protein Binding | 81.9% | [2] |

| Excretion | Feces (~75%), Urine (~22%) |[2] |

Table 2: Example Dosages in Pre-clinical Toxicity Studies

| Animal Model | Dosage Range (Subcutaneous) | Study Duration | Reference |

|---|---|---|---|

| Rat | 0.02 - 2.0 mg/kg/day | 6 months | [10] |

| Mouse | 0.3 - 10.0 mg/kg/day | 3 months | [10] |

| Monkey | 0.1 - 5.0 mg/kg/day | 13 weeks |[10] |

Experimental Protocols

General Considerations:

-

Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee.

-

Animal Health: Use healthy, sexually mature animals acclimated to the facility.

-

Formulation: this compound Acetate is typically supplied as a sterile aqueous solution (e.g., 250 mcg/0.5 mL).[9][11]

-

Administration: All injections should be administered subcutaneously (SC), rotating injection sites.[5][12]

Protocol 1: Estrus Synchronization in Rodents (Mice/Rats) for Timed Mating

This protocol adapts a standard superovulation regimen by incorporating this compound to prevent premature ovulation, thereby tightening the window of ovulation post-hCG and increasing the success of timed mating.

Objective: To synchronize ovulation in a cohort of female mice or rats to facilitate timed mating and the generation of timed-pregnant females.

Materials:

-

This compound Acetate Injection

-

Pregnant Mare Serum Gonadotropin (PMSG or eCG)

-

Human Chorionic Gonadotropin (hCG)

-

Sterile 0.9% Saline

-

Syringes and needles for SC injection

Methodology:

-

Day 1 (Afternoon): Administer PMSG/eCG subcutaneously to stimulate follicular development.

-

Mice: 5 IU PMSG in 0.1 mL saline.

-

Rats: 10-20 IU PMSG in 0.2 mL saline.

-

-

Day 3 (Morning - 40h post-PMSG): Begin this compound administration. This timing is crucial to prevent the endogenous LH surge that might occur as large follicles develop.

-

Mice: Administer 5-10 mcg this compound SC.

-

Rats: Administer 15-30 mcg this compound SC.

-

Note: This dose is an estimation. An initial dose-finding study is highly recommended.

-

-

Day 3 (Afternoon - 48h post-PMSG): Administer hCG subcutaneously to trigger ovulation.

-

Mice: 5 IU hCG in 0.1 mL saline.

-

Rats: 10-20 IU hCG in 0.2 mL saline.

-

-

Day 3 (Immediately post-hCG): Pair females with fertile males (1:1).

-

Day 4 (Morning): Check for evidence of mating (e.g., vaginal plug). The day a plug is found is considered Gestational Day 0.5.

Caption: Experimental workflow for rodent estrous synchronization.

Protocol 2: Controlled Ovulation in Rabbits for Artificial Insemination (AI)

Rabbits are induced ovulators, meaning ovulation is triggered by the stimulus of mating. For AI, ovulation must be induced hormonally. This compound can be used to ensure follicles are at an optimal state before the hormonal trigger is given.

Objective: To control the timing of ovulation in female rabbits to maximize fertilization rates following AI.

Materials:

-

This compound Acetate Injection

-

Recombinant FSH (optional, for superovulation)

-

hCG or a GnRH agonist (e.g., Buserelin)

-

Semen for insemination

Methodology:

-

(Optional - For Superovulation): Administer a stimulating agent like eCG (e.g., 20 IU/kg) or daily FSH injections for 3-4 days to increase the number of mature follicles.[13]

-

Day of AI - 4 hours prior to trigger: Administer this compound subcutaneously (e.g., 50-100 mcg per doe) to ensure no premature luteinization has occurred and to standardize the follicular state across animals.

-

Day of AI (Time 0): Administer the ovulatory trigger.

-

Immediately post-trigger: Perform artificial insemination according to established laboratory procedures. Ovulation is expected to occur approximately 10-12 hours after the trigger.

Protocol 3: Ovarian Stimulation in Non-Human Primates (NHPs)

Protocols for NHPs closely mirror those used in human IVF.[16] Monitoring via ultrasound and serum hormone analysis is essential for this model.

Objective: To achieve controlled ovarian hyperstimulation and synchronize the final oocyte maturation for ART or other research purposes.

Materials:

-

This compound Acetate Injection

-

Recombinant FSH

-

Human Chorionic Gonadotropin (hCG)

-

Equipment for ultrasound monitoring and blood collection

Methodology:

-

Cycle Day 2 or 3: Begin daily subcutaneous administration of recombinant FSH to stimulate multifollicular development. The dose should be individualized based on the animal's weight and previous responses (e.g., 30-75 IU daily).

-

Monitoring: Perform serial ovarian ultrasounds and measure serum estradiol (E2) levels starting around stimulation day 5.

-

Initiate this compound: Administer this compound (e.g., 0.25 mg SC) once daily starting when the lead follicle reaches ≥14 mm in diameter, or on a fixed day of stimulation (e.g., Day 6 or 7).[5][17][18]

-

Continue Stimulation: Continue daily administration of both FSH and this compound. Adjust the FSH dose based on ovarian response.

-

Trigger Ovulation: When at least three follicles reach a diameter of ≥17 mm, discontinue FSH and this compound administration. Administer a single dose of hCG (e.g., 250 µg or 1000-5000 IU) to induce final oocyte maturation.[7][17]

-

Oocyte Retrieval/Timed Mating: Schedule oocyte retrieval for approximately 36 hours post-hCG trigger.[17]

Caption: GnRH Agonist vs. Antagonist mechanism of action.

Conclusion

This compound is a valuable tool for synchronizing estrous cycles in laboratory animals due to its rapid, direct, and reversible antagonism of the GnRH receptor. Its use prevents premature LH surges, allowing for precise control over follicular maturation and the timing of ovulation. The protocols provided herein serve as a foundation for researchers, but species- and strain-specific optimization of dosages and timing is essential for achieving maximal efficacy and reproducibility in experimental outcomes.

References

- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. cnyfertility.com [cnyfertility.com]

- 9. This compound Acetate Injection [dailymed.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of a single administration of different gonadotropins on day 7 post-insemination on pregnancy outcomes of rabbit does - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. advancedfertility.com [advancedfertility.com]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Ganirelix in Combination with Follicle-Stimulating Hormone (FSH) for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ganirelix in conjunction with follicle-stimulating hormone (FSH) in research settings. This document details the mechanism of action, relevant signaling pathways, experimental protocols for in vivo and in vitro studies, and quantitative data from key research findings.

Introduction

This compound is a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that competitively blocks GnRH receptors on the anterior pituitary gland.[2][3] This action results in a rapid, profound, and reversible suppression of the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][4] In the context of controlled ovarian hyperstimulation, this compound is used to prevent premature LH surges, thereby allowing for the synchronized development of multiple ovarian follicles in response to exogenously administered FSH.[5] The co-administration of this compound and FSH is a widely used protocol in assisted reproductive technologies and serves as a valuable tool in reproductive biology research.[6]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of GnRH receptors in the anterior pituitary. This blockade prevents endogenous GnRH from stimulating the synthesis and secretion of LH and FSH.[3] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin secretion.[4] The suppression is dose-dependent and readily reversible, with gonadotropin levels returning to baseline within 48 hours of discontinuation.[3]

While this compound acts at the pituitary level, FSH exerts its effects directly on the granulosa cells of the ovarian follicles.[7] The binding of FSH to its G-protein coupled receptor on granulosa cells activates a cascade of intracellular signaling pathways crucial for follicular development, differentiation, and steroidogenesis.[8][9] The principal pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes essential for granulosa cell function, such as aromatase (CYP19A1) and inhibin-α.[10]

In addition to the canonical PKA pathway, FSH receptor activation also crosstalks with other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[8][9] These pathways are involved in regulating granulosa cell proliferation and differentiation.[11]

Some evidence suggests the presence of GnRH receptors in the human ovary, indicating a potential for direct ovarian effects of GnRH analogs.[12][13] In vitro studies have suggested that GnRH agonists can inhibit FSH-stimulated cAMP production and steroidogenesis in rat granulosa cells.[12] While some studies indicate that neither this compound nor another GnRH antagonist, cetrorelix, significantly affects steroidogenesis in human granulosa-lutein cells in vitro, others suggest that cetrorelix may reduce cell viability and aromatase expression.[14] Further research is needed to fully elucidate the direct ovarian effects of this compound.

Caption: Signaling pathways of this compound and FSH.

Experimental Protocols

In Vivo Controlled Ovarian Hyperstimulation in Non-Human Primates (General Protocol)

Non-human primates, such as the common marmoset (Callithrix jacchus) and rhesus macaque (Macaca mulatta), are valuable models for studying human reproduction due to their physiological similarities.[15][16][17] The following is a general protocol for ovarian stimulation that can be adapted for specific research questions.

-

Animal Model: Adult female marmosets or rhesus macaques with regular menstrual cycles.

-

Materials:

-

Recombinant human FSH (r-hFSH)

-

This compound acetate

-

Human chorionic gonadotropin (hCG) or a GnRH agonist for ovulation trigger

-

Anesthesia for injection and monitoring procedures

-

Ultrasound equipment for follicular monitoring

-

-

Procedure:

-

Baseline Monitoring: Perform baseline ultrasound and serum hormone analysis (estradiol, progesterone, LH) at the beginning of the menstrual cycle.

-

Ovarian Stimulation: Initiate daily intramuscular or subcutaneous injections of r-hFSH. Dosing will need to be optimized based on the species and individual animal's response (e.g., up to 50 IU/day for marmosets).[15]

-

This compound Administration: Begin daily subcutaneous injections of this compound (e.g., 0.25 mg) on day 6 of r-hFSH stimulation or when the lead follicle reaches a predetermined size (e.g., ≥14 mm).[18][19]

-

Monitoring: Conduct serial transvaginal or abdominal ultrasounds to monitor follicular growth. Collect blood samples to measure serum estradiol and LH levels.

-

Ovulation Trigger: When a sufficient number of follicles have reached a preovulatory size (e.g., ≥17 mm), administer a single dose of hCG or a GnRH agonist to trigger final oocyte maturation.[20]

-

Oocyte Retrieval: Perform follicular aspiration via laparoscopy or a modified laparoscopic technique 26-36 hours post-trigger to collect oocytes.[15]

-

In Vitro Human Granulosa Cell Culture and Treatment

This protocol is designed to study the direct effects of this compound and FSH on the function of human granulosa cells.

-

Cell Source: Obtain mural granulosa cells from the follicular fluid of women undergoing oocyte retrieval for IVF.[21]

-

Materials:

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.

-

Ficoll-Paque for cell separation.

-

Recombinant FSH

-

This compound acetate

-

Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR).

-

ELISA kits for steroid hormone quantification (e.g., estradiol, progesterone).

-

-

Procedure:

-

Granulosa Cell Isolation: Centrifuge follicular fluid to pellet cells. Resuspend the pellet and layer over Ficoll-Paque to isolate granulosa cells.

-

Cell Culture: Seed the isolated granulosa cells in culture plates and culture for 4 days, with daily medium changes, to allow for attachment and recovery.[21]

-

Treatment: After the initial culture period, replace the medium with fresh medium containing the desired concentrations of FSH and/or this compound. A typical treatment duration for gene expression studies is 16-24 hours.[21]

-

Control group: No treatment

-

FSH group: FSH alone (e.g., 1 U/mL)[21]

-

This compound group: this compound alone (concentration to be determined based on dose-response studies)

-

Co-treatment group: FSH and this compound

-

-

Endpoint Analysis:

-

Gene Expression: Harvest cells, extract total RNA, and perform qPCR to analyze the expression of target genes involved in steroidogenesis (e.g., StAR, CYP19A1), oocyte maturation (e.g., COX2, AREG), and other relevant pathways.[21]

-

Steroidogenesis: Collect the culture medium and measure the concentrations of estradiol and progesterone using ELISA.

-

-

Caption: In vivo and in vitro experimental workflows.

Quantitative Data

The following tables summarize key quantitative data from research studies involving this compound and FSH.

Table 1: this compound Dose-Finding Study in Humans [22]

| This compound Dose (mg/day) | Incidence of LH Surge (≥10 IU/L) | Mean Number of Oocytes Retrieved | Implantation Rate (%) |

| 0.0625 | 16% | 10.0 | - |

| 0.125 | 9% | 9.7 | - |

| 0.25 | 1.4% | 8.6 | 21.9 |

| 0.5 | - | 8.8 | 3.7 |

| 1.0 | - | 9.0 | - |

| 2.0 | - | 9.0 | 1.5 |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | ~91% | [4] |

| Time to peak concentration (Tmax) | 1-2 hours | [1][4] |

| IC50 (GnRH Receptor) | 3.6 nM | [4] |

| Suppression of LH (0.25 mg dose) | ~74% | [23] |

| Suppression of FSH (0.25 mg dose) | ~32% | [23] |

Table 3: Comparison of this compound/rFSH vs. GnRH Agonist/rFSH Protocols in Humans [24][25]

| Parameter | This compound Protocol | GnRH Agonist (Buserelin) Protocol |

| Median Duration of GnRH Analog Treatment (days) | 5 | 26 |

| Median Total rFSH Dose (IU) | 1500 | 1800 |

| Mean Number of Oocytes Retrieved | 9.1 | 10.4 |

| Fertilization Rate | 62.1% | 62.1% |

| Ongoing Pregnancy Rate per Attempt | 20.3% | 25.7% |

Conclusion

The combination of this compound and FSH is a powerful tool for both clinical applications and basic research in reproductive biology. The protocols and data presented in these application notes provide a foundation for designing and conducting experiments to further investigate the intricate interplay between these hormones in follicular development and oocyte maturation. The detailed understanding of their mechanisms of action and signaling pathways will continue to drive advancements in the field.

References

- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concurrent this compound and follitropin beta therapy is an effective and safe regimen for ovulation induction in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [rex.libraries.wsu.edu]

- 10. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Direct effects of gonadotropin-releasing hormone on the ovary in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agar-bacteriological.com [agar-bacteriological.com]

- 15. Ovarian stimulation of marmoset monkeys (Callithrix jacchus) using recombinant human follicle stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Non-human primate: the new frontier model of female reproductive engineering [frontiersin.org]

- 17. Nonhuman Primates: A Vital Model for Basic and Applied Research on Female Reproduction, Prenatal Development, and Women's Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. advancedfertility.com [advancedfertility.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. The in-vitro effect of gonadotropins’ type and combination on Granulosa cells gene expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Treatment with the gonadotrophin-releasing hormone antagonist this compound in women undergoing ovarian stimulation with recombinant follicle stimulating hormone is effective, safe and convenient: results of a controlled, randomized, multicentre trial. The European Orgalutran Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganirelix in Controlled Ovarian Hyperstimulation for Research Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganirelix is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[1][3] This mechanism prevents premature LH surges during controlled ovarian hyperstimulation (COH), allowing for the synchronized development of multiple ovarian follicles and the retrieval of mature oocytes for various research applications, including in vitro fertilization (IVF) and embryology studies.[4] These application notes provide detailed protocols and quantitative data for the use of this compound and other GnRH antagonists in common research animal models.

Mechanism of Action: GnRH Antagonism

The hypothalamic-pituitary-gonadal (HPG) axis regulates reproductive function. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[2] These gonadotropins, in turn, act on the ovaries to promote follicular growth and maturation. A mid-cycle surge in LH is the direct trigger for ovulation.[5]

This compound competitively binds to GnRH receptors on the pituitary gonadotrophs, preventing endogenous GnRH from binding and thereby inhibiting the downstream signaling cascade that leads to LH and FSH release.[1][2] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, GnRH antagonists like this compound provide immediate and rapid suppression of gonadotropin release.[5]

References

- 1. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen inhibition of LH and FSH secretion: effects of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized controlled trial of the GnRH antagonist this compound in Chinese normal responders: high efficacy and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

Troubleshooting & Optimization

Troubleshooting Ganirelix precipitation or instability in experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ganirelix in experimental settings. This resource addresses common challenges related to precipitation and instability to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a synthetic decapeptide and a competitive gonadotropin-releasing hormone (GnRH) antagonist.[1] It is used to suppress the premature surge of luteinizing hormone (LH) in assisted reproduction technologies.[2] As a peptide, its solubility and stability are highly dependent on the solution's properties.

Q2: In what solvents is this compound acetate known to be soluble?

This compound acetate has documented solubility in several common laboratory solvents. Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve this compound acetate at approximately 30 mg/mL.[3] Its solubility is lower in ethanol, at around 0.25 mg/mL.[3] In aqueous buffers, its solubility is pH-dependent. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[3] The commercially available formulation is a sterile aqueous solution at pH 5, indicating good solubility and stability at this acidic pH.[4][5][6][7]

Q3: What is the recommended storage condition for this compound?

As a lyophilized powder, this compound acetate is stable for at least four years when stored at -20°C.[3] It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions should not be stored for more than one day.[3]

Q4: What are the main factors that can cause this compound to precipitate or become unstable in my experimental buffer?

Several factors can lead to this compound precipitation or degradation:

-